2-(4,5-Dihydro-1H-imidazol-2-yl)-1H-benzimidazole
Overview
Description
2-(4,5-Dihydro-1H-imidazol-2-yl)-1H-benzimidazole is a heterocyclic compound that features both an imidazole and a benzimidazole ring
Scientific Research Applications
2-(4,5-Dihydro-1H-imidazol-2-yl)-1H-benzimidazole has a wide range of applications in scientific research:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-Dihydro-1H-imidazol-2-yl)-1H-benzimidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzene-1,2-diamine with primary alcohols in the presence of a ruthenium(II) complex as a catalyst. The reaction is carried out in mesitylene at 165°C for 12 hours, yielding high amounts of the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve multi-component reactions that are optimized for high yield and purity. These methods may include the use of various catalysts and solvents to facilitate the reaction and improve efficiency. The specific conditions and reagents used can vary depending on the desired scale and application of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(4,5-Dihydro-1H-imidazol-2-yl)-1H-benzimidazole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the imidazole or benzimidazole rings.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butylhydroperoxide (TBHP) for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions often involve halides or other electrophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of imidazole N-oxides, while reduction can yield various hydrogenated derivatives.
Mechanism of Action
The mechanism of action of 2-(4,5-Dihydro-1H-imidazol-2-yl)-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(4,5-Dihydro-1H-imidazol-2-yl)phenol
- 2-(1H-Imidazol-2-yl)pyridine
- 2-(2-Pyridyl)benzimidazole
Uniqueness
2-(4,5-Dihydro-1H-imidazol-2-yl)-1H-benzimidazole is unique due to its dual-ring structure, which combines the properties of both imidazole and benzimidazole rings. This structural feature enhances its versatility and potential for various applications compared to similar compounds .
Properties
IUPAC Name |
2-(4,5-dihydro-1H-imidazol-2-yl)-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4/c1-2-4-8-7(3-1)13-10(14-8)9-11-5-6-12-9/h1-4H,5-6H2,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMQLWFUDBDWZDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)C2=NC3=CC=CC=C3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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